molecular formula C11H9NO3S B1382626 2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid CAS No. 1564705-28-7

2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1382626
CAS No.: 1564705-28-7
M. Wt: 235.26 g/mol
InChI Key: PAERXEPSLUMGEP-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid (CAS 1564705-28-7) is a high-purity chemical compound with a molecular formula of C11H9NO3S and a molecular weight of 235.26 g/mol . This reagent is supplied with a guaranteed purity of 95% and is intended solely for research and development purposes in laboratory settings such as schools, universities, and government or private research institutions . The benzylsulfanyl and oxazole carboxylic acid structure of this compound makes it a valuable building block in medicinal chemistry and drug discovery. Heterocyclic compounds containing oxazole and related structures are known to exhibit a wide range of biological activities, serving as key pharmacophores in the development of therapeutic agents . Researchers utilize this compound and its derivatives as versatile intermediates in the synthesis of more complex molecules for various biological investigations . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Proper laboratory safety procedures should be followed. For comprehensive handling and safety information, including the Material Safety Data Sheet (MSDS) and Certificate of Analysis (COA), please contact the supplier .

Properties

IUPAC Name

2-benzylsulfanyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-10(14)9-6-15-11(12-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAERXEPSLUMGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the benzylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzylthiol with an oxazole derivative in the presence of a suitable base can yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives of oxazole compounds can exhibit dual agonistic effects on PPAR alpha/gamma receptors, which are crucial in regulating glucose and lipid metabolism. Studies have shown that compounds with structural similarities to 2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid demonstrate hypoglycemic and hypolipidemic effects in animal models like db/db mice . This suggests potential for developing new antidiabetic medications.

Antimicrobial Properties

Oxazole derivatives have been explored for their antimicrobial properties. The presence of the benzylsulfanyl group may enhance the compound's ability to disrupt microbial cell functions, making it a candidate for further investigation in antibiotic development.

Organic Buffer Applications

This compound is noted for its utility as an organic buffer in biochemical applications, maintaining pH stability in various biological assays . Its buffering capacity can be advantageous in enzyme assays and other biochemical reactions where pH fluctuations can affect outcomes.

Case Study 1: PPAR Agonism

A study synthesized several oxazole derivatives, including this compound, to evaluate their efficacy as PPAR agonists. The lead compound exhibited significant insulin-sensitizing effects alongside hypoglycemic properties in diabetic models, highlighting its therapeutic potential .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of various oxazole derivatives against common pathogens. Results indicated that compounds similar to this compound showed promising inhibition zones in bacterial cultures, warranting further exploration into their mechanism of action .

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(benzylsulfanyl)-1,3-oxazole-4-carboxylic acid can be compared to other 1,3-oxazole-4-carboxylic acid derivatives with varying substituents. Below is a detailed analysis of key analogs:

Table 1: Structural and Physicochemical Comparison of 1,3-Oxazole-4-carboxylic Acid Derivatives

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight CAS Number Notable Properties/Applications
This compound Benzylsulfanyl (C₆H₅CH₂S) C₁₁H₉NO₃S 235.26 Not explicitly provided Potential intermediate for azo dyes and purine derivatives
5-Methyl-1,3-oxazole-4-carboxylic acid Methyl (CH₃) C₅H₅NO₃ 127.10 103879-58-9 Simpler analog; used in peptide mimetics
2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid 1-Methoxyethyl (CH₃OCH₂CH₂) C₇H₉NO₄ 171.15 1566576-18-8 Oil form; potential solubility modulator
2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid Pyridin-3-yl (C₅H₄N) C₉H₆N₂O₃ 190.16 Not explicitly provided Enhanced π-π interactions; drug discovery applications
2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid Oxan-4-yl (tetrahydropyran-4-yl) C₉H₁₁NO₄ 197.19 955401-82-8 High-purity applications; chiral building block
2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid Cyclopropylmethyl (C₃H₅CH₂) C₈H₉NO₃ 167.16 1249719-58-1 Compact substituent; potential bioavailability enhancer

Key Comparisons:

Substituent Effects on Acidity: The benzylsulfanyl group in the target compound is a stronger electron donor compared to methyl or pyridinyl groups, which may reduce the acidity of the carboxylic acid moiety. In contrast, electron-withdrawing groups (e.g., pyridinyl) could increase acidity .

Biological Activity :

  • Derivatives like 2-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid exhibit vasoactive or constrictor effects in pharmacological studies, suggesting substituent-dependent biological roles . The benzylsulfanyl variant’s activity remains unexplored in the provided evidence but may share reactivity with sulfur-containing purine analogs .

Synthetic Utility :

  • The benzylsulfanyl group’s stability under acidic conditions (as seen in uracil derivatization ) contrasts with labile groups like 1-methoxyethyl, which may offer tunable reactivity for selective modifications .

Commercial Availability :

  • Analogs such as 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid are marketed as building blocks for drug discovery, highlighting their industrial relevance compared to the less-documented target compound .

Biological Activity

2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H11N1O3S1
  • Molecular Weight : 239.27 g/mol

This compound features a benzylsulfanyl group attached to an oxazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined and compared to standard antibiotics.

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32Penicillin16
Escherichia coli64Ampicillin32
Candida albicans128Fluconazole64

These results suggest that while the compound shows promising activity, it may not be as potent as some standard antibiotics against certain pathogens .

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines. The compound was screened against a panel of 60 human tumor cell lines at a concentration of 1 µM. The results indicated that while some derivatives exhibited cytotoxic effects, the original compound did not show significant activity across the board.

However, modifications to the structure have been explored to enhance its anticancer efficacy. For instance, analogs with additional functional groups demonstrated improved selectivity towards cancer cells while exhibiting reduced toxicity towards normal cells .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis. The presence of the oxazole ring is believed to play a crucial role in these interactions, potentially involving enzyme inhibition or receptor modulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Studies have shown that modifications to the benzylsulfanyl group can significantly impact antimicrobial and anticancer activities. For example:

  • Electron-donating groups on the benzyl moiety tend to enhance activity against certain bacterial strains.
  • Substituents on the oxazole ring can alter the compound's interaction with biological targets, affecting both potency and selectivity.

This information is crucial for guiding future synthesis and testing efforts aimed at developing more effective derivatives .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Antibacterial Screening : A study conducted on a series of oxazole derivatives found that those with a benzylsulfanyl substituent showed enhanced activity against Staphylococcus aureus, suggesting a potential lead for antibiotic development.
  • Cytotoxicity Evaluation : In vitro tests revealed varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its potential as an anticancer agent when appropriately modified.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via hydrolysis of ester precursors. For example, ethyl or methyl esters of 2-phenyloxazole-4-carboxylic acid yield the target compound with 98% and 81% efficiency, respectively, under controlled acidic or basic conditions . Optimization involves adjusting reaction temperature, solvent polarity (e.g., ethanol vs. methanol), and catalyst selection. Parallel synthesis routes for structurally related oxazoles (e.g., 2-methyl-1,3-oxazole-4-carboxylic acid) suggest alternative pathways using cyclization of thiourea intermediates or thiol-alkyne click chemistry .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Answer : Key techniques include:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns and purity.
  • HPLC-MS : For assessing purity and identifying byproducts (e.g., unreacted esters or sulfanyl derivatives).
  • IR Spectroscopy : To validate functional groups like carboxylic acid (-COOH) and benzylsulfanyl (-S-CH2_2Ph).
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, critical for structural validation.

Q. What purification strategies are effective post-synthesis?

  • Answer : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) effectively removes unreacted starting materials. For derivatives with low solubility, preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the compound’s crystal structure and intermolecular interactions?

  • Answer : SHELXL refines crystal structures by optimizing geometric parameters against high-resolution diffraction data. Noncovalent interactions (e.g., CH⋯N, CH⋯π) stabilize the lattice, as observed in analogous 1,3,4-oxadiazole derivatives . For accurate refinement, ensure data resolution <1.0 Å and apply TWIN/BASF commands in SHELXL to address potential twinning .

Q. What computational methods predict the compound’s reactivity and binding interactions in biological systems?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina, Schrodinger Suite) models interactions with targets like enzymes or receptors. For example, SAR-20347—a structural analog—shows inhibitory activity via oxazole-carboxamide motifs .

Q. How does the benzylsulfanyl substituent influence pharmacological activity compared to other groups (e.g., methyl, trifluoromethyl)?

  • Answer : The benzylsulfanyl group enhances lipophilicity (logP ~2.5) and membrane permeability, critical for CNS-targeted agents. In contrast, electron-withdrawing groups (e.g., CF3_3) increase metabolic stability but reduce solubility. Comparative SAR studies on 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid highlight these trade-offs .

Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

  • Answer :

  • Variation of Substituents : Synthesize analogs with modified sulfanyl groups (e.g., aryl, alkyl) or oxazole-ring substitutions.
  • Biological Assays : Test against enzymatic targets (e.g., lipoxygenase for anti-inflammatory activity) .
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ), steric (Taft Es_s), and lipophilic (π) parameters with activity .

Q. What are the challenges in resolving contradictory data on synthetic yields or biological activity?

  • Answer : Contradictions often arise from solvent polarity, catalyst batch variability, or assay conditions. For example, ethyl ester hydrolysis yields >95% in anhydrous ethanol but <80% in aqueous ethanol due to competing side reactions . Standardize protocols (e.g., USP guidelines) and validate results with orthogonal techniques (e.g., LC-MS for purity, isothermal titration calorimetry for binding affinity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
2-(Benzylsulfanyl)-1,3-oxazole-4-carboxylic acid

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